molecular formula C8H13N3O2 B2437290 methyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate CAS No. 1935209-36-1

methyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate

Cat. No.: B2437290
CAS No.: 1935209-36-1
M. Wt: 183.211
InChI Key: MTWZADZFYVRMNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate is a chemical compound with the molecular formula C8H13N3O2 and a molecular weight of 183.21 g/mol. It is a derivative of pyrazole, a five-membered heterocyclic compound known for its diverse biological activities and significant role in medicinal chemistry research . The core structure of this compound, the pyrazole ring, is a prominent scaffold in drug discovery. Recent scientific investigations highlight the value of pyrazole derivatives as potent and selective inhibitors for metalloproteinases, such as meprin α and meprin β . These enzymes are emerging as key targets in various disease pathophysiologies, including cancer, Alzheimer's disease, and fibrotic disorders . The 4-amino substituent on the pyrazole ring is a key functional group that can influence the compound's interactions with biological macromolecules, potentially forming hydrogen bonds and modulating biochemical pathways . In research settings, this compound can serve as a valuable building block for the synthesis of more complex molecules. It may undergo various chemical reactions, including substitutions at the ester group or modifications of the amino group, to create libraries of compounds for structure-activity relationship (SAR) studies . Researchers are exploring similar pyrazole-based structures for their potential therapeutic properties, which may include anti-inflammatory and anticancer activities . Attention: For research use only. This product is not intended for human or veterinary use. It has not been approved by the FDA for the prevention, treatment, or cure of any medical condition or disease.

Properties

IUPAC Name

methyl 2-(4-aminopyrazol-1-yl)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-8(2,7(12)13-3)11-5-6(9)4-10-11/h4-5H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWZADZFYVRMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)N1C=C(C=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate typically involves the reaction of 4-amino-1H-pyrazole with methyl 2-bromo-2-methylpropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C₈H₁₁N₃O₂
Molecular Weight: 169.19 g/mol
CAS Number: 94790-37-1
The compound features a pyrazole ring substituted with an amino group, which is crucial for its biological activity. The methylpropanoate moiety enhances solubility and reactivity, making it suitable for various applications.

Medicinal Chemistry

Methyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate has been investigated for its potential as an anticancer agent. Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications of similar pyrazole derivatives can lead to compounds with IC50 values in the micromolar range against colorectal and breast cancer cells .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (μM)Reference
Compound AHCT11611
Compound BHeLa0.69
This compoundVariousTBD

Enzyme Inhibition Studies

The compound has shown promise in enzyme inhibition studies, particularly in the context of drug design. The presence of the amino group allows for specific interactions with enzyme active sites, potentially leading to effective inhibitors for therapeutic targets such as kinases and phosphatases. The pyrazole moiety is known to enhance binding affinity due to its ability to mimic natural substrates .

Agricultural Applications

In agriculture, this compound can be utilized in the synthesis of agrochemicals. Its structural characteristics enable it to act as a precursor for developing herbicides and fungicides. Pyrazole derivatives are known for their antifungal properties, making them suitable candidates for crop protection agents .

Case Study 1: Anticancer Potential

A study investigated a series of pyrazole derivatives, including this compound, for their anticancer activity against human cancer cell lines. The results indicated that modifications to the pyrazole structure significantly affected cytotoxicity, with some derivatives showing enhanced activity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Enzyme Interaction

In another study focused on enzyme inhibition, this compound was tested against a panel of kinases. The compound demonstrated promising inhibitory effects, suggesting potential applications in targeted cancer therapies where kinase activity is dysregulated .

Mechanism of Action

The mechanism of action of methyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the pyrazole ring can participate in π-π stacking interactions, further modulating the activity of the compound. These interactions can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate: Similar structure but with a different ester group.

    4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Contains a pyrazole ring but with different substituents.

Uniqueness

Methyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 2-position of the propanoate moiety enhances its stability and reactivity compared to similar compounds.

Biological Activity

Methyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate is a chemical compound with the molecular formula C8H13N3O2. It is a derivative of pyrazole, a five-membered heterocyclic compound known for its diverse biological activities. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential therapeutic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules. The amino group present in the structure can form hydrogen bonds, influencing the conformation and function of proteins and enzymes. Additionally, the pyrazole ring can engage in π-π stacking interactions, which may modulate biochemical pathways and lead to various biological effects, including anti-inflammatory and anticancer activities.

Therapeutic Potential

Research indicates that this compound has been explored for several therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. Its structural features allow it to act on multiple targets within cancer cells, potentially disrupting their growth and proliferation .
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Methyl 2-(4-amino-1H-pyrazol-1-yl)acetateSimilar pyrazole structureModerate anti-inflammatory effects
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)Contains a pyrazole ring with different substituentsAnticancer properties reported

This compound stands out due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to these similar compounds.

Study on Antibacterial Activity

A study examining the antibacterial activity of related pyrazole derivatives found that compounds with similar structures exhibited significant antibacterial effects against various pathogens. Although specific data on this compound was not available, the trends observed suggest potential antibacterial properties that warrant further investigation .

Pharmacological Evaluation

In another research effort focusing on pyrazole derivatives, compounds were synthesized and evaluated for their pharmacological effects. Some exhibited promising results in modulating biological pathways associated with anxiety and depression, indicating that this compound may also have neuropharmacological implications .

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